(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid
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Overview
Description
(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid: is a chiral amino acid derivative that features a pyridine ring substituted with a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the α-methylation of 2-methylpyridines using a continuous flow setup. This method employs a column packed with Raney nickel and a low boiling point alcohol like 1-propanol at high temperatures . The reaction proceeds with high selectivity and yields, making it a greener alternative to traditional batch processes.
Industrial Production Methods: Industrial production of this compound may involve similar continuous flow techniques due to their efficiency and reduced environmental impact. The use of heterogeneous catalysis and simplified work-up procedures further enhances the scalability of this method.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and methyl groups on the pyridine ring can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like iodine or bromine can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid is used as a precursor for the synthesis of heterocyclic compounds with medicinal value . Its unique structure allows for the creation of diverse molecules through various chemical transformations.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its ability to interact with enzymes and receptors makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and agrochemicals . Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-amino-3-methylpyridine: A closely related compound with similar structural features but lacking the propanoic acid moiety.
2-amino-4-methylpyridine: Another derivative with a methyl group at the 4-position instead of the 3-position.
Uniqueness: (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid is unique due to its chiral center and the presence of both an amino group and a propanoic acid moiety. This combination of features allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-2-4-11-8(6)5-7(10)9(12)13/h2-4,7H,5,10H2,1H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
OHRRKEYAYSAHJG-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)C[C@H](C(=O)O)N |
Canonical SMILES |
CC1=C(N=CC=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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